4-ethyl-N-(2-methylpropyl)aniline
Overview
Description
4-ethyl-N-(2-methylpropyl)aniline, also known as N-(4-ethylphenyl)-N-isobutylamine, is an organic compound with the molecular formula C12H19N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an ethyl group and an isobutyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Scientific Research Applications
4-ethyl-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
Future Directions
While specific future directions for “4-ethyl-N-(2-methylpropyl)aniline” were not found, research into aniline derivatives continues to be a promising field. For example, the modification of aniline monomers to study the effect of the substituent on the respective polymer has shown potential for the design of chemical sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common method involves the alkylation of aniline with 4-ethylbromobenzene and 2-methylpropylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the nucleophilic substitution reaction.
Another method involves the reduction of 4-ethyl-N-(2-methylpropyl)nitrobenzene using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is often used in industrial settings due to its efficiency and scalability.
Industrial Production Methods
In industrial production, this compound is typically synthesized through catalytic hydrogenation of the corresponding nitro compound. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. This method is preferred for large-scale production due to its high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound back to its parent amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Parent amine
Substitution: Various substituted derivatives depending on the electrophile used
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-ethyl-N-(2-methylpropyl)aniline can be compared with other similar compounds, such as:
N-ethyl-N-isopropylaniline: Similar structure but with an isopropyl group instead of an isobutyl group.
N-ethyl-N-methylphenylamine: Similar structure but with a methyl group instead of an isobutyl group.
N-ethyl-N-phenylamine: Lacks the additional alkyl group on the nitrogen.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isobutyl groups on the nitrogen atom can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-ethyl-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMSHZWRXZHSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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